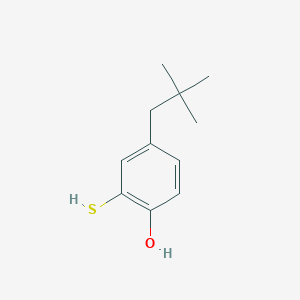
4-(2,2-Dimethylpropyl)-2-sulfanylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Dimethylpropyl)-2-sulfanylphenol is an organic compound characterized by a phenol group substituted with a 2,2-dimethylpropyl group and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Dimethylpropyl)-2-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenol group can be reduced to form corresponding cyclohexanol derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives of the phenol ring.
Applications De Recherche Scientifique
4-(2,2-Dimethylpropyl)-2-sulfanylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .
Mécanisme D'action
The mechanism of action of 4-(2,2-Dimethylpropyl)-2-sulfanylphenol involves its interaction with various molecular targets:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, while the sulfanyl group can undergo redox reactions to scavenge reactive oxygen species.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and interfere with essential enzymatic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylpropylphenol: Lacks the sulfanyl group, resulting in different chemical reactivity and biological activity.
2-Sulfanylphenol: Lacks the 2,2-dimethylpropyl group, affecting its steric properties and reactivity.
4-(2,2-Dimethylpropyl)phenol: Lacks the sulfanyl group, leading to different redox properties .
Uniqueness
4-(2,2-Dimethylpropyl)-2-sulfanylphenol is unique due to the presence of both the 2,2-dimethylpropyl and sulfanyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as an antioxidant and antimicrobial agent, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
500306-21-8 |
|---|---|
Formule moléculaire |
C11H16OS |
Poids moléculaire |
196.31 g/mol |
Nom IUPAC |
4-(2,2-dimethylpropyl)-2-sulfanylphenol |
InChI |
InChI=1S/C11H16OS/c1-11(2,3)7-8-4-5-9(12)10(13)6-8/h4-6,12-13H,7H2,1-3H3 |
Clé InChI |
AYSDBCPLMAYSAF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1=CC(=C(C=C1)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14229844.png)
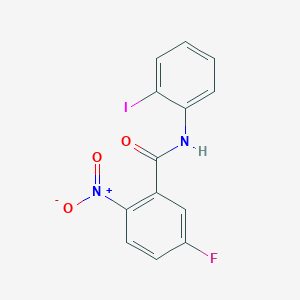
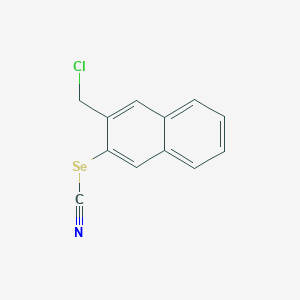
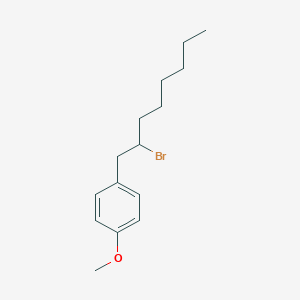

![1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole](/img/structure/B14229872.png)

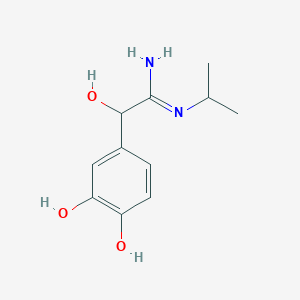
![2-[(1-Hydroxypentadecan-2-YL)sulfanyl]benzoic acid](/img/structure/B14229889.png)
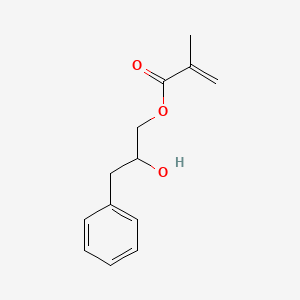
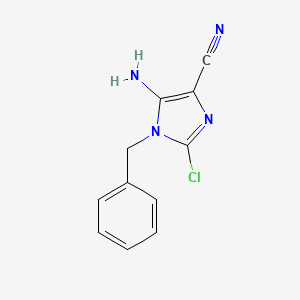
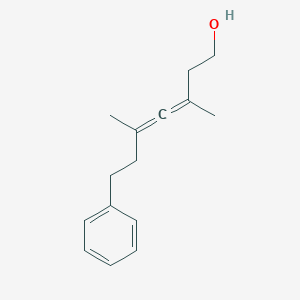
![Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate](/img/structure/B14229917.png)
![3-(2-Bromopyridin-4-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14229925.png)
